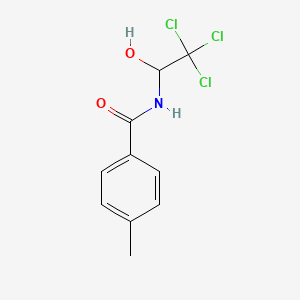
4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
Vue d'ensemble
Description
“4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide” is a chemical compound with the linear formula C16H16Cl3N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide” can be represented by the linear formula C16H16Cl3N3O . The compound has a molecular weight of 375.66 .Physical And Chemical Properties Analysis
The compound appears as pale yellow crystals . It has a melting point of 188–190 °C . The compound’s 1H NMR and 13C NMR data are also available .Applications De Recherche Scientifique
1. Antitumor Agent Properties
4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound related to 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, has been studied for its antitumor properties. This compound showed promising results in vitro and in vivo as an antitumor agent. Degradation studies under hydrolysis conditions are part of its drug development process, highlighting its potential in cancer treatment research (Santos et al., 2013).
2. Chemical Reactivity and Stability
Investigations into the electrophilic properties of similar compounds, like 4-chloro-N-(hydroxymethyl)benzamide, have provided insights into their chemical reactivity under physiological conditions. This research is crucial in understanding the stability and potential reactivity of compounds like 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, particularly in biological systems (Overton et al., 1986).
3. Structural and Molecular Analysis
The structural analysis of benzamide derivatives, including detailed x-ray diffraction studies, provides valuable information on the molecular structure of these compounds. This kind of research is essential for understanding how molecular configurations affect the physical and chemical properties of substances like 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide (Kansız et al., 2018).
4. Antibacterial and Antioxidant Properties
Benzamide derivatives have been evaluated for their antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). This line of research is significant for developing new antibacterial agents and understanding how molecular variations can enhance these properties. Additionally, the antioxidant properties of benzamide derivatives have been studied, providing insights into their potential therapeutic applications (Zadrazilova et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-6-2-4-7(5-3-6)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRESQQPBIQLACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392087 | |
| Record name | 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |
CAS RN |
63499-60-5 | |
| Record name | 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-(2-methoxyphenyl)-](/img/structure/B3055159.png)
![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
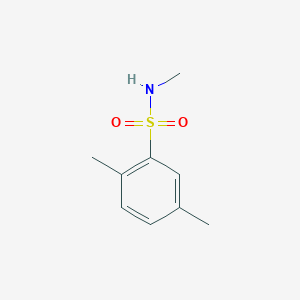
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)
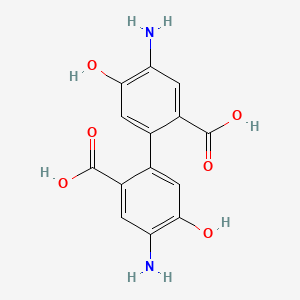
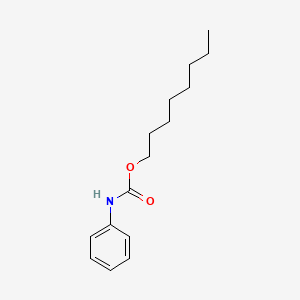
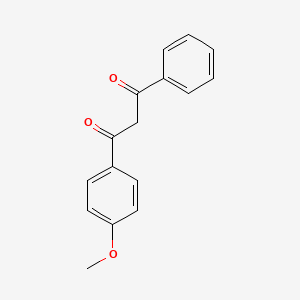
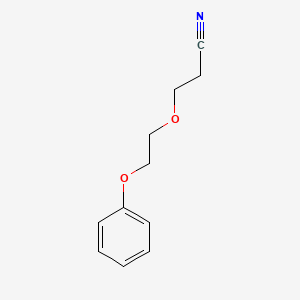
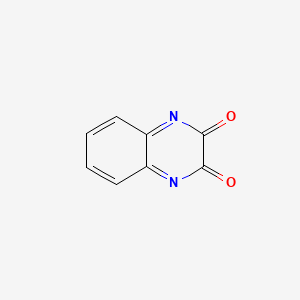
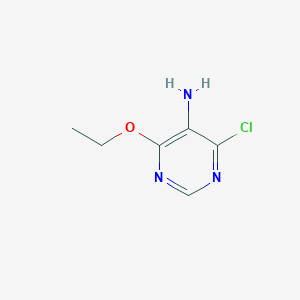


![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)
